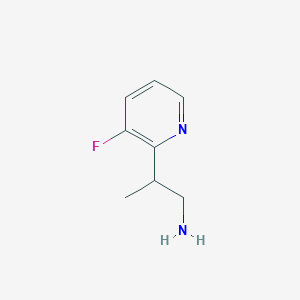

2-(3-Fluoropyridin-2-yl)propan-1-amine

Description

2-(3-Fluoropyridin-2-yl)propan-1-amine is a fluorinated pyridine derivative featuring a three-carbon chain terminating in a primary amine group. The compound’s structure comprises a pyridine ring substituted with a fluorine atom at the 3-position and a propan-1-amine moiety at the 2-position. This configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Propriétés

IUPAC Name |

2-(3-fluoropyridin-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-6(5-10)8-7(9)3-2-4-11-8/h2-4,6H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSHSOLTPWLARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Structural and Reactivity Considerations

2-(3-Fluoropyridin-2-yl)propan-1-amine (C₈H₁₁FN₂, MW 154.188 g/mol) features a fluorinated pyridine ring attached to a primary amine-substituted propane chain. The fluorine atom at the 3-position of the pyridine ring introduces electron-withdrawing effects, influencing both the ring’s aromatic electrophilic substitution behavior and the compound’s overall polarity. The primary amine group enables participation in reductive amination, nucleophilic acyl substitutions, and coordination chemistry, making it a versatile intermediate.

Synthetic Pathways and Methodologies

Pyridine Ring Construction with Late-Stage Fluorination

Friedländer Quinoline Synthesis Adaptation

A solvent-free Friedländer quinoline synthesis, adapted from methods for analogous compounds, employs polyphosphoric acid (PPA) as a catalyst to cyclize ketones and amines into pyridine derivatives. For 2-(3-Fluoropyridin-2-yl)propan-1-amine, this approach could involve:

- Cyclization : Reacting pentan-2,3-dione with a fluorinated aniline precursor under PPA catalysis at 90°C to form the fluoropyridine core.

- Functionalization : Introducing the propan-1-amine side chain via reductive amination of a ketone intermediate using sodium borohydride (NaBH₄) in ethanol.

Optimization Insight : PPA’s role as a Brønsted acid facilitates dehydration and cyclization, achieving yields up to 95% in analogous systems. However, regioselectivity challenges necessitate careful control of stoichiometry and temperature.

Direct Fluorination of Pyridine Precursors

Halogen Exchange Using DAST

Diethylaminosulfur trifluoride (DAST)-mediated fluorination of 3-hydroxypyridine derivatives offers a route to 3-fluoropyridine intermediates. A patent by CN111004171A details a related process for 3-fluoropyridine-2-methanol:

- Esterification : Quinolinic acid reacts with thionyl chloride (SOCl₂) in 1,2-dichloroethane to form quinoline anhydride.

- Amination and Fluorination : Subsequent treatment with tert-butyl alcohol and diphenylphosphoryl azide (DPPA) introduces an amine group, followed by DAST-mediated fluorination at 0°C.

Critical Parameters :

Reductive Amination of Fluoropyridine Ketones

Titanium-Mediated Coupling

A general procedure from the Royal Society of Chemistry involves titanium tetraisopropoxide (Ti(i-PrO)₄) as a Lewis acid catalyst for reductive amination:

- Ketone Preparation : 3-Fluoropyridin-2-yl propanal is synthesized via oxidation of a propanol precursor.

- Reductive Amination : The ketone reacts with ammonia (NH₃) in the presence of Ti(i-PrO)₄ and NaBH₄, yielding the target amine after purification.

Reaction Table :

| Component | Quantity | Role |

|---|---|---|

| 3-Fluoropyridin-2-yl propanal | 1 mmol | Substrate |

| Ti(i-PrO)₄ | 2 mmol | Catalyst |

| NH₃ (gas) | Excess | Amine source |

| NaBH₄ | 3 mmol | Reducing agent |

Alternative Strategies and Emerging Techniques

Suzuki-Miyaura Cross-Coupling for Side Chain Installation

A patent by EP2094643B1 describes palladium-catalyzed cross-coupling to attach aryl groups to pyridine rings. Adapting this for 2-(3-Fluoropyridin-2-yl)propan-1-amine:

- Borylation : 3-Fluoro-2-bromopyridine undergoes Miyaura borylation with bis(pinacolato)diboron.

- Coupling : The boronic ester reacts with a propan-1-amine-containing partner via Pd(PPh₃)₄ catalysis.

Advantages :

- Enables modular construction of the amine side chain.

- Tolerates diverse functional groups.

Analytical Validation and Quality Control

Spectroscopic Characterization

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Fluoropyridin-2-yl)propan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

- Drug Discovery : 2-(3-Fluoropyridin-2-yl)propan-1-amine is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets, particularly enzymes and receptors, makes it a candidate for developing new drugs. The fluorine substitution can enhance binding affinities, which is crucial for therapeutic efficacy .

- Anticancer Activity : Studies have shown that fluorinated compounds can exhibit significant anticancer properties. For instance, compounds similar to 2-(3-Fluoropyridin-2-yl)propan-1-amine have been tested against various cancer cell lines, demonstrating growth inhibition and potential as anticancer agents .

Biochemistry

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and catechol-O-methyltransferase. These interactions can influence neurotransmitter levels in the brain, potentially affecting mood and cognitive functions .

- Cell Signaling : It modulates cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell growth and apoptosis. This property may be leveraged in therapeutic strategies targeting neurodegenerative disorders .

Industrial Chemistry

- Agrochemicals : The compound is utilized in the development of agrochemicals due to its unique chemical properties that enhance the efficacy of pesticides and herbicides.

- Material Science : Its stability and reactivity make it suitable for applications in material science, particularly in synthesizing advanced materials with specific functional properties.

Case Study 1: Anticancer Activity Assessment

A study conducted by the National Cancer Institute evaluated various fluorinated compounds, including derivatives of 2-(3-Fluoropyridin-2-yl)propan-1-amine, against a panel of approximately sixty cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition rates, highlighting their potential as anticancer agents .

Case Study 2: Neurotransmitter Modulation

Research focusing on the interaction of 2-(3-Fluoropyridin-2-yl)propan-1-amine with neurotransmitter-related enzymes demonstrated its ability to modulate neurotransmitter levels effectively. This modulation was linked to potential therapeutic effects in mood disorders .

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Drug Discovery | Enhanced binding affinities observed in receptor assays |

| Anticancer Research | Growth inhibition in cancer cell lines | Significant efficacy against multiple cancer types |

| Biochemistry | Enzyme interaction with neurotransmitters | Modulation of neurotransmitter levels impacting mood |

| Industrial Chemistry | Development of agrochemicals | Improved efficacy of pesticides due to enhanced stability |

Mécanisme D'action

The mechanism of action of 2-(3-Fluoropyridin-2-yl)propan-1-amine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The fluorine atom can influence the compound’s binding affinity and selectivity for these targets. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or materials science.

Comparaison Avec Des Composés Similaires

2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c)

3-((5-Chloropyridin-2-yl)oxy)propan-1-amine

- Structure : Features a chloropyridine ring linked via an ether oxygen to the propan-1-amine chain.

- Key Differences : The oxygen spacer introduces conformational flexibility and hydrogen-bonding capacity, which may alter receptor binding kinetics .

Heterocyclic Ring Variations

2-[5-Fluoro-1H-indol-3-yl]propan-1-amine

- Structure : Substitutes pyridine with a 5-fluoroindole ring.

- Biological Activity : Demonstrated strong binding affinity to NEK2 kinase (ΔG = -9.2 kcal/mol), suggesting that indole’s planar structure enhances π-π stacking in enzyme active sites .

- ADME Profile : Indole derivatives often exhibit favorable absorption due to balanced hydrophobicity, a trait that fluoropyridines may lack .

2-(Thiophen-2-yl)ethan-1-amine

- Structure : Shorter carbon chain (ethane vs. propane) and a thiophene ring instead of pyridine.

- Synthesis : Derived from picolinamide intermediates via nucleophilic substitution .

Amine Chain Modifications

(R)-2-(3-Chlorophenyl)propan-1-amine

- Structure : Chiral center at the propane chain’s second carbon, with a 3-chlorophenyl substituent.

- Synthesis : Produced via deprotection of phthalimido intermediates, highlighting the utility of protecting groups in amine synthesis .

- Steric Impact : The (R)-configuration may influence enantioselective binding to targets like calcium channels, a factor unexplored in the fluoropyridine analogue .

Pheniramine (N,N-Dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine)

- Structure : Branched chain with dimethylamine and dual aromatic (phenyl and pyridyl) groups.

- Pharmacology : Marketed as an antihistamine, Pheniramine’s dimethylamine group enhances basicity (pKa ~9), promoting H1 receptor binding. In contrast, the primary amine in 2-(3-fluoropyridin-2-yl)propan-1-amine may reduce receptor affinity but improve selectivity .

Activité Biologique

2-(3-Fluoropyridin-2-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(3-Fluoropyridin-2-yl)propan-1-amine consists of a propanamine backbone substituted with a 3-fluoropyridine moiety. This structure is significant as the presence of the fluorine atom and the pyridine ring can influence its biological interactions.

The biological activity of 2-(3-Fluoropyridin-2-yl)propan-1-amine is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as GSK-3β, which is involved in numerous cellular processes including glycogen metabolism and cell signaling pathways. Inhibition of GSK-3β has implications in treating diseases like Alzheimer's and diabetes .

- Neurotransmitter Modulation : The compound may also influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and anxiety disorders .

Pharmacological Properties

The pharmacological profile of 2-(3-Fluoropyridin-2-yl)propan-1-amine includes:

- Antidepressant-like Effects : Animal studies suggest that this compound exhibits antidepressant-like effects, potentially through its action on monoaminergic systems.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7), at specific concentrations .

Study 1: GSK-3β Inhibition

A study published in 2019 evaluated the potency of various compounds, including derivatives similar to 2-(3-Fluoropyridin-2-yl)propan-1-amine, against GSK-3β. The results demonstrated high binding affinity and selectivity, suggesting potential therapeutic applications in neurodegenerative diseases .

Study 2: Anticancer Activity

In vitro assays conducted on breast cancer cell lines showed that certain derivatives significantly reduced cell viability at low concentrations (e.g., 6.25 µM). This suggests that modifications to the structure can enhance anticancer properties .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Fluoropyridin-2-yl)propan-1-amine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For fluorinated pyridine derivatives, fluorination via halogen exchange (e.g., using KF or CsF) under anhydrous conditions is critical. For example, substituting a chlorine atom at the pyridine’s 3-position with fluorine can be achieved via SNAr (nucleophilic aromatic substitution) using fluorinating agents in DMF at 80–100°C . Subsequent coupling with propan-1-amine derivatives may require palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the amine moiety. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by H/C NMR and LC-MS are standard.

Q. How can researchers confirm the structural integrity of 2-(3-Fluoropyridin-2-yl)propan-1-amine post-synthesis?

- Methodology :

- Spectroscopy : NMR is essential to confirm fluorination at the 3-position of the pyridine ring. A singlet near -110 ppm (vs. CFCl) is characteristic of aromatic fluorine .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula .

- X-ray Crystallography : For unambiguous confirmation, crystallize the compound and refine the structure using programs like SHELXL .

Q. What are the preliminary toxicity and stability profiles of this compound?

- Methodology :

- Stability : Perform accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring for degradation products.

- Toxicity : Use in vitro assays (e.g., MTT assay on HEK293 or HepG2 cells) to assess cytotoxicity. EC values >100 µM suggest low acute toxicity .

Advanced Research Questions

Q. How does the 3-fluorine substitution on the pyridine ring influence biological activity compared to non-fluorinated analogs?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-chloro or unsubstituted pyridine) and compare binding affinities to target receptors (e.g., GPCRs or enzymes) via radioligand assays or surface plasmon resonance (SPR).

- Computational Modeling : Perform DFT calculations to evaluate fluorine’s electronic effects (e.g., Hammett σ values) or molecular docking to assess steric/electronic interactions with binding pockets .

Q. How can contradictory data in enzyme inhibition studies (e.g., NO synthase) be resolved?

- Methodology :

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition mode (competitive vs. non-competitive).

- Isoform Selectivity : Test against recombinant enzyme isoforms (e.g., nNOS vs. eNOS) to identify isoform-specific effects. Contradictions may arise from differential isoform expression in assay systems .

Q. What strategies mitigate racemization during stereoselective synthesis of chiral derivatives?

- Methodology :

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to control stereochemistry during coupling steps.

- Low-Temperature Conditions : Conduct reactions at -20°C to minimize epimerization. Monitor enantiomeric excess (ee) via chiral HPLC or CD spectroscopy .

Q. How can computational tools predict metabolic pathways for this compound?

- Methodology :

- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or MetaPrint2D to identify likely Phase I/II metabolism sites (e.g., amine oxidation or fluoropyridine defluorination).

- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.